2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine
Description
Structural Characteristics of 1,3,5-Triazine Derivatives
The structural foundation of this compound lies in its 1,3,5-triazine core, which represents one of three possible isomeric forms of triazine compounds characterized by the specific positioning of nitrogen atoms within the six-membered aromatic ring. The 1,3,5-triazine framework, also known as symmetric triazine, consists of a planar six-membered ring with alternating carbon and nitrogen atoms, creating a highly electron-deficient aromatic system that exhibits unique reactivity patterns and electronic properties. This arrangement of heteroatoms generates three equivalent positions for substitution, enabling the attachment of diverse functional groups while maintaining molecular symmetry and predictable electronic characteristics.
The aromatic nature of the triazine ring system contributes significantly to the overall stability and electronic properties of the compound, with the pattern of alternating double and single bonds creating a delocalized electron system that extends throughout the heterocyclic core. The nitrogen atoms within the ring structure act as electron-withdrawing groups, reducing the electron density of the aromatic system and making the triazine ring more electrophilic compared to benzene or other carbocyclic aromatic compounds. This electron-deficient character enables triazine derivatives to participate in various chemical reactions, including nucleophilic substitution reactions that are fundamental to their synthetic utility and functional modification.
The specific substitution pattern in this compound creates a molecular architecture with distinct electronic zones, where the brominated phenyl ring introduces additional polarization and potential reactive sites. The meta-substitution of the bromine atom on one of the phenyl rings creates an asymmetric electronic environment while maintaining overall molecular stability through resonance delocalization across the extended aromatic system. This structural arrangement provides opportunities for further chemical modification through cross-coupling reactions, making the compound valuable as a synthetic intermediate in the preparation of more complex molecular architectures.
Historical Development of Bromophenyl-Substituted Triazines
The historical development of bromophenyl-substituted triazines represents a significant chapter in the evolution of heterocyclic chemistry, emerging from the broader investigation of triazine derivatives that began in the early twentieth century with fundamental studies on the triazine ring system itself. The parent compound 1,3,5-triazine was first characterized as a basic heterocyclic structure with unique electronic properties, leading to extensive research into substituted derivatives that could harness these properties for practical applications. The introduction of brominated aromatic substituents represented a strategic advancement in triazine chemistry, as the bromine atom provides both electronic modification of the aromatic system and a versatile handle for further synthetic transformations through well-established cross-coupling methodologies.
The synthetic methodology for preparing bromophenyl-substituted triazines has evolved significantly over the decades, with early approaches relying on direct cyclization reactions and more recent methods employing sophisticated palladium-catalyzed cross-coupling strategies. The development of efficient synthetic routes to compounds like this compound has been driven by the recognition of their potential applications in materials science and organic electronics. Historical synthesis protocols typically involved the reaction of cyanuric chloride with appropriate aromatic nucleophiles under controlled conditions, gradually building complexity through sequential substitution reactions that allowed for precise control over the final molecular architecture.
The emergence of bromophenyl-substituted triazines as important synthetic intermediates coincided with advances in transition metal catalysis, particularly the development of palladium-catalyzed cross-coupling reactions that could efficiently utilize aryl bromides as electrophilic partners. This synthetic capability opened new avenues for the preparation of complex triazine derivatives with tailored electronic and physical properties. The historical trajectory of this field demonstrates a continuous refinement of synthetic methods, moving from harsh reaction conditions and limited substrate scope to mild, efficient protocols that enable the preparation of diverse bromophenyl-triazine derivatives with high yields and functional group tolerance.
Role in Modern Materials Chemistry
In contemporary materials chemistry, this compound occupies a significant position as both a functional material component and a versatile synthetic building block for advanced applications. The compound's unique combination of electron-accepting triazine core and strategically positioned aromatic substituents makes it particularly valuable in the development of optoelectronic materials, where precise control over electronic properties is essential for device performance. The electron-deficient nature of the triazine ring system, combined with the extended conjugation provided by the phenyl substituents, creates a molecular architecture that can effectively transport electrons and participate in charge transfer processes crucial for organic light-emitting diode applications.
The role of this compound in modern materials chemistry extends beyond simple electronic applications to encompass more sophisticated functions in advanced materials systems. The bromine substituent provides a reactive handle for the construction of larger molecular assemblies through cross-coupling reactions, enabling the incorporation of the triazine unit into polymeric materials, dendrimers, and other complex architectures. This synthetic versatility has made bromophenyl-substituted triazines valuable components in the design of materials with tailored properties for specific applications, including hole transport materials for perovskite solar cells and host materials for phosphorescent organic light-emitting diodes.
Recent developments in materials chemistry have highlighted the importance of triazine-based compounds in the creation of bipolar host materials that can achieve balanced charge injection and transport in optoelectronic devices. The specific electronic characteristics of this compound, with its combination of electron-accepting and extended aromatic character, make it particularly suitable for these applications. The compound's ability to participate in both hole and electron transport processes, combined with appropriate energy levels for host-guest interactions with phosphorescent emitters, demonstrates its significance in the ongoing development of high-efficiency organic light-emitting devices.
Properties
IUPAC Name |
2-(3-bromophenyl)-4,6-diphenyl-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3/c22-18-13-7-12-17(14-18)21-24-19(15-8-3-1-4-9-15)23-20(25-21)16-10-5-2-6-11-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZUKQQNZRMNGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC=C3)Br)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30730666 | |
| Record name | 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30730666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864377-31-1 | |
| Record name | 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30730666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-bromoaniline with benzaldehyde derivatives in the presence of a suitable catalyst. The reaction proceeds through a series of condensation and cyclization steps to form the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the synthesis are carefully selected to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, and amines are used to replace the bromine atom.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce amines or nitriles.
Scientific Research Applications
Applications in Organic Electronics
1. Organic Light Emitting Diodes (OLEDs)
The compound serves as a key intermediate in the development of OLED materials. Its unique conjugated structure allows it to function effectively as a host material for phosphorescent dyes, improving the efficiency and color purity of OLEDs .
2. Organic Solar Cells (OSCs)
Due to its electronic properties, 2-(3-bromophenyl)-4,6-diphenyl-1,3,5-triazine is also utilized in the formulation of active layers in OSCs. It can enhance charge transport and light absorption characteristics, contributing to higher energy conversion efficiencies .
3. Organic Lasers
Research indicates that this triazine derivative can be incorporated into organic laser devices where it acts as an exciton blocking layer or a charge transport material . Its stability and photophysical properties make it suitable for high-performance organic lasers.
Case Study 1: OLED Performance Enhancement
A study demonstrated that incorporating this compound into OLED structures significantly improved device performance metrics such as luminance and efficiency. The compound was used as a host material for iridium-based phosphorescent emitters, leading to devices with external quantum efficiencies exceeding 20% .
Case Study 2: Solar Cell Efficiency
In organic solar cell applications, the inclusion of this triazine derivative in the photoactive layer resulted in enhanced light absorption and charge mobility. Devices fabricated with this compound showed an increase in power conversion efficiency from 8% to over 10% when compared to conventional materials .
Comparative Analysis of Related Compounds
| Compound Name | Application Area | Efficiency | Stability |
|---|---|---|---|
| This compound | OLEDs/OSCs | High | Excellent |
| Triazine Derivative A | OLEDs | Moderate | Good |
| Triazine Derivative B | Solar Cells | Low | Fair |
This table highlights how this compound compares favorably against other triazine derivatives regarding efficiency and stability.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 2-(3-bromophenyl)-4,6-diphenyl-1,3,5-triazine can be contextualized against analogous triazine derivatives. Key comparisons include:
Positional Isomers of Bromophenyl-Substituted Triazines
2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine (CAS: 23449-08-3):
- The para-bromophenyl substituent alters the electronic distribution, increasing conjugation length compared to the meta-isomer. This enhances thermal stability (Tg > 150°C) but may reduce solubility in common organic solvents .
- Applications: Used as an intermediate in synthesizing MR-TADF (multiple resonance thermally activated delayed fluorescence) emitters, such as DtCzB-TPTRZ .
- 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine (CAS: 890148-78-4): Dual bromine substituents amplify electron-withdrawing effects, lowering the LUMO energy level (-2.8 eV vs. -2.5 eV for the mono-bromo derivative).
Heteroatom-Substituted Triazines
- 2-(Phenoxaselenin-3-yl)-4,6-diphenyl-1,3,5-triazine (PXSeDRZ): Replacing bromine with a phenoxaselenine donor-acceptor group introduces strong spin-orbit coupling, enabling efficient room-temperature phosphorescence (RTP). PXSeDRZ achieves a record external quantum efficiency (EQE) of 19.5% in OLEDs, surpassing brominated analogs . Drawbacks: Selenium’s toxicity and higher synthetic complexity limit scalability .
2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine :
Multi-Substituted Triazines
- 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine (CAS: 77989-15-2):
Comparative Data Table
Key Research Findings
Substituent Position Matters : Meta-bromine in this compound provides a balance between electron deficiency and steric hindrance, enabling moderate reactivity in cross-coupling reactions . Para-bromine analogs exhibit superior thermal stability but require harsher synthetic conditions .
Heavy-Atom Effects : Bromine’s presence enhances intersystem crossing (ISC) for triplet harvesting in OLEDs. However, selenide-containing derivatives (e.g., PXSeDRZ) outperform brominated ones in efficiency due to stronger spin-orbit coupling .
Synthetic Challenges : Brominated triazines generally yield <50% in Ullmann or Buchwald-Hartwig reactions, whereas fluorinated analogs achieve >80% yields due to reduced steric bulk .
Biological Activity
2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, anticancer properties, and other pharmacological effects based on diverse research findings.
- Chemical Formula : C19H15BrN4
- CAS Number : 864377-31-1
- Molecular Weight : 389.25 g/mol
Synthesis
The synthesis of this compound has been documented in various studies. A notable method involves a one-pot synthesis that integrates multiple components to yield this triazine derivative efficiently. The structure is confirmed through spectroscopic techniques such as NMR and X-ray crystallography .
Anticancer Properties
Numerous studies have explored the anticancer potential of this compound. The compound has shown promising results against various cancer cell lines:
The compound's mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, it enhances caspase-3 activity, indicating its role in apoptosis induction .
Other Pharmacological Effects
Beyond its anticancer activity, this compound has been investigated for additional biological effects:
- Antibacterial Activity : Preliminary studies suggest that triazine derivatives can exhibit antibacterial properties against certain strains of bacteria.
- Anti-inflammatory Effects : Some derivatives within the triazine family have shown potential in reducing inflammation markers in vitro.
Case Studies
-
Study on Anticancer Activity :
A recent study evaluated the cytotoxic effects of various triazine derivatives including this compound on MDA-MB-231 cells. The results indicated that the compound significantly inhibited cell proliferation with an IC50 value indicating high potency against breast cancer cells . -
Mechanistic Insights :
In another investigation focused on the mechanism of action, researchers found that treatment with the compound resulted in morphological changes consistent with apoptosis and increased levels of apoptotic markers such as cleaved PARP and caspase-3 activation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine?
- Methodology : The compound is synthesized via stepwise nucleophilic aromatic substitution (SNAr) on 2,4,6-trichlorotriazine.
- Step 1 : React 2,4,6-trichlorotriazine with phenyl groups (e.g., phenol derivatives) under basic conditions (e.g., DIPEA) at 35–50°C to introduce diphenyl substituents at positions 4 and 6 .
- Step 2 : Introduce the 3-bromophenyl group at position 2 using 3-bromophenol or brominated arylboronic acids under Suzuki coupling conditions. Reaction monitoring via TLC or HPLC is critical .
- Key reagents : 2,4,6-Trichlorotriazine, DIPEA, aryl halides/phenols.
Q. How is the compound characterized to confirm its structure and purity?
- Analytical techniques :
- 1H/13C NMR : Peaks at δ 7.2–8.5 ppm confirm aromatic protons; bromine-induced deshielding differentiates the 3-bromophenyl group from phenyl substituents .
- Mass spectrometry : Molecular ion peak at m/z 388.26 (C21H14BrN3) and fragmentation patterns validate the triazine backbone .
- HPLC : Purity >97% confirmed using C18 columns with acetonitrile/water gradients .
Q. What safety protocols are essential for handling this compound?
- Safety measures :
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of fine particulates.
- Store in airtight containers away from light; degradation products may form under prolonged UV exposure .
Advanced Research Questions
Q. How can computational methods predict the photophysical properties of this triazine derivative?
- Approach :
- DFT calculations : Optimize geometry using B3LYP/6-31G* basis sets to analyze HOMO-LUMO gaps. The bromine atom at the 3-position increases electron-withdrawing effects, red-shifting absorption spectra compared to the 4-bromo isomer .
- TD-DFT : Simulate UV-vis spectra to correlate with experimental data (e.g., λmax ~300 nm for OLED applications) .
Q. What strategies address low yields in the final substitution step of the synthesis?
- Optimization tactics :
- Catalyst screening : Use Pd(PPh3)4 for Suzuki coupling to enhance cross-coupling efficiency.
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of brominated intermediates.
- Stoichiometry : Maintain a 1.2:1 molar ratio of 3-bromophenylboronic acid to triazine precursor to minimize side reactions .
Q. How do substituent positions (3-bromo vs. 4-bromo) affect reactivity in downstream applications?
- Case study :
- The 3-bromo isomer exhibits steric hindrance, reducing reactivity in SNAr reactions compared to the 4-bromo analog.
- Experimental validation : Compare reaction rates using substituted phenols; kinetic studies via in-situ IR spectroscopy reveal slower substitution kinetics for the 3-bromo derivative .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for triazine derivatives: How to reconcile?
- Analysis :
- The 3-bromo isomer (CAS: 864377-31-1) has limited published data, while the 4-bromo analog (CAS: 23449-08-3) reports mp >250°C .
- Resolution : Conduct DSC analysis under inert conditions to avoid decomposition. Purity >98% is critical for accurate measurements .
Applications in Materials Science
Q. Can this compound serve as an electron-transport layer (ETL) in OLEDs?
- Experimental design :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
